molecular formula C23H16N2O2 B5916923 phenyl(4-pyridinyl)methanone O-1-naphthoyloxime

phenyl(4-pyridinyl)methanone O-1-naphthoyloxime

Cat. No. B5916923
M. Wt: 352.4 g/mol
InChI Key: OVUXOIGNIDIHQA-YYDJUVGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl(4-pyridinyl)methanone O-1-naphthoyloxime, also known as JWH-018, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. It was first synthesized in 1995 by John W. Huffman at Clemson University, and since then, it has been extensively studied for its pharmacological properties.

Mechanism of Action

Phenyl(4-pyridinyl)methanone O-1-naphthoyloxime acts as a cannabinoid receptor agonist, binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This activation of the cannabinoid receptors leads to a variety of physiological effects, including analgesia, sedation, and appetite stimulation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the induction of apoptosis in cancer cells. It has also been shown to have antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

Phenyl(4-pyridinyl)methanone O-1-naphthoyloxime has several advantages for use in lab experiments, including its high potency and selectivity for the cannabinoid receptors. However, its synthetic nature and potential for abuse limit its use in certain research settings.

Future Directions

There are several future directions for research on phenyl(4-pyridinyl)methanone O-1-naphthoyloxime, including the development of more selective and potent synthetic cannabinoids, the investigation of its potential as a treatment for various diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, further studies are needed to fully understand the potential risks and benefits of this compound and other synthetic cannabinoids.

Synthesis Methods

The synthesis of phenyl(4-pyridinyl)methanone O-1-naphthoyloxime involves the reaction of 1-naphthoyl chloride with 4-pyridinylmagnesium bromide, followed by the addition of phenylmagnesium bromide. The resulting product is then treated with hydroxylamine to yield this compound. This synthesis method has been modified and optimized over the years to improve the yield and purity of the final product.

Scientific Research Applications

Phenyl(4-pyridinyl)methanone O-1-naphthoyloxime has been studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. It has also been investigated for its potential as an anti-cancer agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[(E)-[phenyl(pyridin-4-yl)methylidene]amino] naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2/c26-23(21-12-6-10-17-7-4-5-11-20(17)21)27-25-22(18-8-2-1-3-9-18)19-13-15-24-16-14-19/h1-16H/b25-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUXOIGNIDIHQA-YYDJUVGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\OC(=O)C2=CC=CC3=CC=CC=C32)/C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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